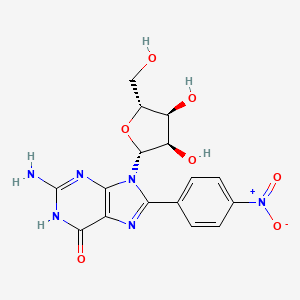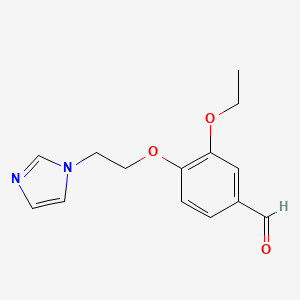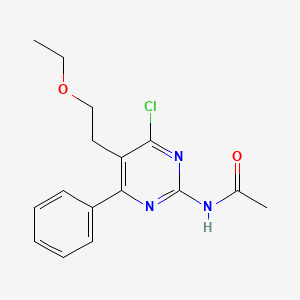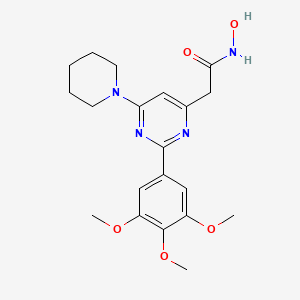
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is a compound belonging to the class of thiadiazole derivatives Thiadiazoles are heterocyclic compounds containing sulfur and nitrogen atoms in a five-membered ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide typically involves the following steps:
Formation of Thiadiazole Ring: The thiadiazole ring can be synthesized by the reaction of thiosemicarbazide with various aldehydes or ketones. For instance, the reaction of thiosemicarbazide with benzaldehyde in the presence of an acid catalyst can yield 5-phenyl-1,2,4-thiadiazole.
Sulfonamide Formation: The thiadiazole derivative is then reacted with 4-methylbenzenesulfonyl chloride in the presence of a base such as triethylamine to form the desired sulfonamide compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. This involves optimizing reaction conditions to maximize yield and purity, using continuous flow reactors, and employing efficient purification techniques such as crystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, which may reduce the sulfonamide group to an amine.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.
Reduction: Lithium aluminum hydride, sodium borohydride; usually performed in anhydrous conditions.
Substitution: Nitric acid, halogens; reactions often require acidic or basic catalysts.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Amines.
Substitution: Nitro derivatives, halogenated compounds.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is used as a building block for the synthesis of more complex molecules
Biology
Biologically, thiadiazole derivatives, including this compound, have shown significant antimicrobial, antifungal, and anticancer activities. They are studied for their potential to inhibit the growth of various pathogens and cancer cells .
Medicine
In medicine, this compound is explored for its potential therapeutic applications. It has been investigated for its ability to act as an enzyme inhibitor, potentially useful in treating diseases such as cancer and bacterial infections .
Industry
Industrially, thiadiazole derivatives are used in the development of agrochemicals, dyes, and polymers. Their stability and reactivity make them suitable for various industrial applications.
Wirkmechanismus
The mechanism of action of 4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, disrupting essential biological processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,3,4-Thiadiazole: A basic thiadiazole structure without additional substituents.
5-Phenyl-1,2,4-thiadiazole: Similar to the compound but lacks the sulfonamide group.
4-Methylbenzenesulfonamide: Contains the sulfonamide group but lacks the thiadiazole ring.
Uniqueness
4-Methyl-N-(5-phenyl-1,2,4-thiadiazol-3-YL)benzenesulfonamide is unique due to the combination of the thiadiazole ring and the sulfonamide group. This combination imparts distinct chemical and biological properties, making it more versatile and potent compared to its simpler counterparts .
Eigenschaften
CAS-Nummer |
89879-96-9 |
|---|---|
Molekularformel |
C15H13N3O2S2 |
Molekulargewicht |
331.4 g/mol |
IUPAC-Name |
4-methyl-N-(5-phenyl-1,2,4-thiadiazol-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H13N3O2S2/c1-11-7-9-13(10-8-11)22(19,20)18-15-16-14(21-17-15)12-5-3-2-4-6-12/h2-10H,1H3,(H,17,18) |
InChI-Schlüssel |
HPDSEIHULXTEPM-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NC2=NSC(=N2)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


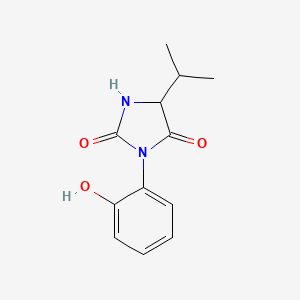
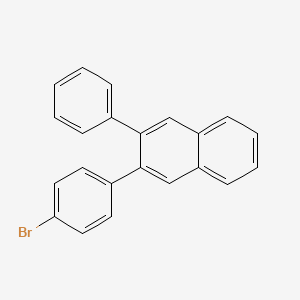
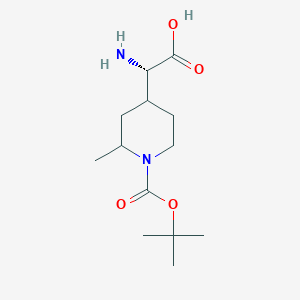
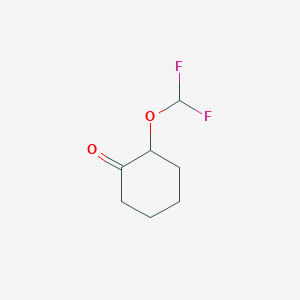
![1-[2-[(E)-2-(5-nitrothiophen-2-yl)ethenyl]imidazol-1-yl]ethanone](/img/structure/B12931014.png)

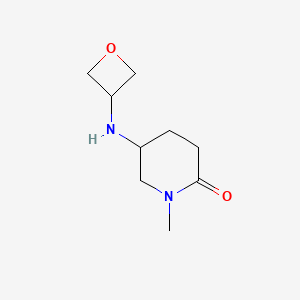

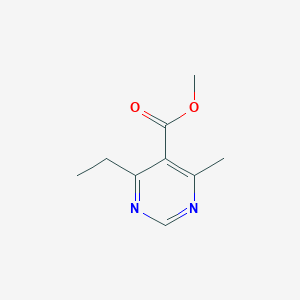
![N-(7-butyl-6,8-dioxo-1,2,3,4-tetrahydropyrimido[1,2-c]pyrimidin-9-yl)benzamide](/img/structure/B12931060.png)
